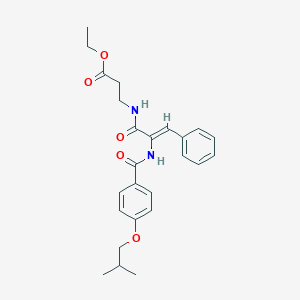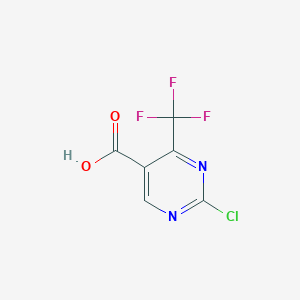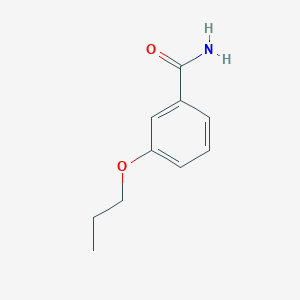![molecular formula C15H30N2O3S B222312 trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-29-6](/img/structure/B222312.png)
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine, also known as DDBAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DDBAC is a polycyclic aromatic hydrocarbon that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to bind to DNA through intercalation, which can lead to DNA damage and ultimately cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its ability to bind to DNA and induce DNA damage, which can be useful for studying the effects of DNA damage on cells. However, one limitation is that trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can also bind to other biomolecules, such as proteins, which can complicate the interpretation of results.
将来の方向性
For research on trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine include studying its potential as an anti-cancer agent and as a tool for studying DNA damage and repair. Additionally, further research is needed to better understand the biochemical and physiological effects of trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine and its potential as a therapeutic agent.
合成法
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can be synthesized through various methods, including the reaction of 7,10-dimethylbenz[a]anthracene with 1,2-dihydroxybenzene in the presence of aluminum chloride. The product of this reaction is then treated with sodium hydroxide to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine. Another method involves the reaction of 7,10-dimethylbenz[a]anthracene with 2,3-dihydroxybenzoic acid in the presence of sulfuric acid to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine.
科学的研究の応用
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been used in scientific research for various purposes, including as a fluorescent probe for DNA binding and as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
160637-29-6 |
|---|---|
製品名 |
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine |
分子式 |
C15H30N2O3S |
分子量 |
291.3 g/mol |
IUPAC名 |
(8S,9S)-7,10-dimethyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-9-15-16(19(22)18(10)21)11(2)13-8-7-12-5-3-4-6-14(12)17(13)20-15/h3-9,18-19,21-22H,1-2H3/t18-,19-/m0/s1 |
InChIキー |
MGJQPVORMKNYPN-OALUTQOASA-N |
異性体SMILES |
CC1=CC2=C([C@@H]([C@H]1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
正規SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
同義語 |
TRANS-8,9-DIHYDRO-8,9-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)




![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
